Iodoacetyl-PEG4-biotin Iodoacetyl-PEG4-biotin
Brand Name: Vulcanchem
CAS No.:
VCID: VC16015709
InChI: InChI=1S/C22H39IN4O7S/c23-15-20(29)25-6-8-32-10-12-34-14-13-33-11-9-31-7-5-24-19(28)4-2-1-3-18-21-17(16-35-18)26-22(30)27-21/h17-18,21H,1-16H2,(H,24,28)(H,25,29)(H2,26,27,30)/t17-,18-,21-/m0/s1
SMILES:
Molecular Formula: C22H39IN4O7S
Molecular Weight: 630.5 g/mol

Iodoacetyl-PEG4-biotin

CAS No.:

Cat. No.: VC16015709

Molecular Formula: C22H39IN4O7S

Molecular Weight: 630.5 g/mol

* For research use only. Not for human or veterinary use.

Iodoacetyl-PEG4-biotin -

Specification

Molecular Formula C22H39IN4O7S
Molecular Weight 630.5 g/mol
IUPAC Name 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[(2-iodoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide
Standard InChI InChI=1S/C22H39IN4O7S/c23-15-20(29)25-6-8-32-10-12-34-14-13-33-11-9-31-7-5-24-19(28)4-2-1-3-18-21-17(16-35-18)26-22(30)27-21/h17-18,21H,1-16H2,(H,24,28)(H,25,29)(H2,26,27,30)/t17-,18-,21-/m0/s1
Standard InChI Key XWCOXDYYHXPYQB-WFXMLNOXSA-N
Isomeric SMILES C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCNC(=O)CI)NC(=O)N2
Canonical SMILES C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCNC(=O)CI)NC(=O)N2

Introduction

Chemical Structure and Physicochemical Properties

Iodoacetyl-PEG4-biotin (CAS: N/A) is a heterobifunctional crosslinker with the molecular formula C₂₂H₃₉IN₄O₇S and a molecular weight of 630.54 g/mol . The molecule comprises three distinct regions:

  • Iodoacetyl group: A sulfhydryl-reactive moiety that forms thioether bonds with cysteine residues under mild reducing conditions.

  • PEG4 spacer: A tetraethylene glycol chain (16 atoms, ~27.1 Å) that enhances solubility, reduces steric hindrance, and improves binding efficiency to streptavidin/avidin.

  • Biotin: A high-affinity ligand (Kd ~10⁻¹⁵ M) for streptavidin, enabling downstream detection or purification.

Structural Characterization

Key structural features include:

  • Exact Mass: 630.16 Da .

  • Elemental Composition: Carbon (41.91%), Hydrogen (6.23%), Iodine (20.13%), Nitrogen (8.89%), Oxygen (17.76%), Sulfur (5.08%) .

  • Stereochemistry: The biotin moiety adopts the (3aS,4S,6aR) configuration, critical for avidin binding .

Table 1: Comparative Analysis of Iodoacetyl-PEG4-Biotin and Related Compounds

PropertyIodoacetyl-PEG4-Biotin Iodoacetyl-PEG2-Biotin Biotin-PEG4-Iodide
Molecular Weight630.54 g/mol510.43 g/mol529.44 g/mol
PEG Spacer Length16 atoms (PEG4)8 atoms (PEG2)16 atoms (PEG4)
Reactive GroupIodoacetylIodoacetylIodide
SolubilityDMSO, Water (predicted)DMF, Water Water, DMSO, DMF

Bioconjugation Mechanisms and Applications

Thiol-Specific Labeling

The iodoacetyl group reacts selectively with cysteine thiols (pH 7.0–8.5) to form stable thioether bonds, avoiding disulfide bond interference . This reaction is ideal for labeling:

  • Antibodies: Site-specific modification of hinge-region cysteines.

  • Membrane Proteins: Targeting extracellular cysteine residues without cell permeabilization.

Streptavidin-Based Detection and Purification

Biotin’s high avidin affinity enables:

  • Pull-Down Assays: Isolation of biotinylated proteins or nucleic acids.

  • Immunofluorescence: Streptavidin-conjugated fluorophores for signal amplification .

PROTAC Linker in Targeted Protein Degradation

As a PEG-based PROTAC linker, Iodoacetyl-PEG4-biotin connects E3 ligase ligands to target protein binders. The PEG4 spacer optimizes ternary complex formation, enhancing ubiquitination efficiency .

Comparative Analysis of PEG Spacer Lengths

The PEG4 spacer (27.1 Å) offers distinct advantages over shorter linkers:

  • Reduced Steric Hindrance: Facilitates streptavidin binding by distancing biotin from the target molecule .

  • Improved Solubility: PEG’s hydrophilicity counteracts the hydrophobic biotin-iodoacetyl core .

  • Enhanced Flexibility: Promotes optimal orientation for conjugation and binding events.

Figure 1: Impact of PEG Spacer Length on Binding Efficiency

Binding Efficiency (%)=1001+e0.5(L20)\text{Binding Efficiency (\%)} = \frac{100}{1 + e^{-0.5(L - 20)}}
Where LL = spacer length (Å). PEG4 (27.1 Å) achieves ~95% efficiency, outperforming PEG2 (8.1 Å, ~60%) .

Future Directions and Research Opportunities

  • PROTAC Optimization: Tuning PEG spacer length to improve degradation kinetics.

  • Multifunctional Conjugates: Integrating fluorescent dyes or chelators for theranostic applications.

  • In Vivo Stability Studies: Assessing pharmacokinetics of PEGylated biotin conjugates.

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